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Introduction

The advent of messenger RNA (mMRNA) therapeutics has revolutionized the landscape of
modern medicine, with applications spanning from infectious disease vaccines to cancer
immunotherapy and gene editing. The clinical success of these therapies is intrinsically linked
to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have
emerged as the leading platform for non-viral mMRNA delivery. A critical component of LNPs is
the cationic or ionizable lipid, which is paramount for encapsulating the negatively charged
MRNA and facilitating its delivery into the cytoplasm of target cells.

This technical guide provides an in-depth overview of IM21.7c (also known as LipidBrick®
IM21.7c), a novel cationic lipid developed by Polyplus for the formulation of LNPs for mRNA
delivery.[1][2][3][4][5][6][7] IM21.7c¢ is distinguished by its imidazolium-based polar head, which
imparts a permanent positive charge to the LNP surface.[2][6][8] This characteristic is reported
to modulate the biodistribution of the LNPs, favoring delivery to the lungs and spleen while
reducing the hepatic accumulation often observed with traditional ionizable lipid formulations.[2]
[5][9] This guide will detail the physicochemical properties of IM21.7c, provide quantitative data
on LNP formulations, outline key experimental protocols, and visualize the underlying
mechanisms and workflows.

Physicochemical Properties and Formulation Data
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IM21.7c is a cationic lipid with the chemical formula C59H117CIN2 and a molecular weight of
890.03 g/mol .[6][10] Its unique imidazolium headgroup is a key structural feature that
influences its function in mMRNA delivery.

LNP Formulation and Physicochemical Characteristics

The formulation of LNPs is a critical process that determines their size, charge, and efficiency.
IM21.7c is typically formulated with other lipid components, including a helper lipid, cholesterol,
and a PEGylated lipid, to form stable and effective LNPs. A recommended starting formulation
for in vivo studies is presented below.

Component Molar Ratio (%)
IM21.7c 40

DODMA 30

DPyPE 10

Cholesterol 185
DSG-PEG2k 15

Data sourced from a recommended positive

control formulation.

The physicochemical properties of LNPs are critical for their in vivo performance. The following
table summarizes the characteristics of an exemplary LNP formulation incorporating IM21.7c.

Parameter Value
Particle Size (nm) 97 +1
Polydispersity Index (PDI) 0.089
Zeta Potential (mV) +12
Encapsulation Efficiency (%) 98.0

Data from a study evaluating an IM21.7c-based

LNP formulation.
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In Vivo Biodistribution

A key advantage of IM21.7c-formulated LNPs is their altered biodistribution profile. The
permanent cationic charge is believed to influence interactions with serum proteins and cell
surfaces, leading to preferential accumulation in certain tissues.

Organ Distribution of Luciferase mRNA-LNPs in Mice

In a study utilizing luciferase-encoding mRNA, the biodistribution of IM21.7c-containing LNPs
was assessed 24 hours after intravenous administration in mice. The results, quantified by
luminescence, are summarized below.

Organ Luciferase Expression (% of Total Signal)
Lungs >95%

Spleen ~3%

Liver <1%

Data represents the relative expression of

luciferase in different organs.

This biodistribution pattern, with pronounced lung and spleen targeting and minimal liver
uptake, highlights the potential of IM21.7c for therapeutic applications targeting these organs.

[2]5]1€]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of
IM21.7c-based mRNA delivery systems. The following sections provide protocols for key
experiments.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of IM21.7c-containing LNPs using a microfluidic device,
a method that allows for precise control over particle size and polydispersity.

Materials:
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e IM21.7c

o Helper lipid (e.g., DOPE or a proprietary equivalent)

e Cholesterol

o PEGylated lipid (e.g., DMG-PEG 2000)

« mRNA in an appropriate buffer (e.g., 10 mM citrate buffer, pH 4.0)
» Ethanol (100%)

» Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
o Dialysis cassettes (10 kDa MWCO)

e Phosphate-buffered saline (PBS), pH 7.4

Procedure:

o Prepare Lipid Stock Solutions: Dissolve IM21.7c, helper lipid, cholesterol, and PEGylated
lipid in 100% ethanol to achieve the desired molar ratios and final lipid concentration.

o Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the citrate buffer.

e Microfluidic Mixing:
o Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
o Set the flow rate ratio on the microfluidic device (typically 3:1 agueous:organic).

o Initiate mixing. The rapid mixing of the two streams will induce the self-assembly of the
LNPs.

o Dialysis:

o Transfer the LNP solution to a dialysis cassette.
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o Dialyze against PBS at 4°C overnight with at least two buffer changes to remove ethanol
and unencapsulated mRNA.

e Characterization:

o Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering
(DLS).

o Determine the zeta potential to assess surface charge.

o Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,
RiboGreen).

In Vitro Transfection

This protocol outlines the steps for transfecting cultured cells with IM21.7c-LNPs to assess
MRNA delivery and protein expression.

Materials:

Adherent cells (e.g., HeLa, HEK293, A549)

Complete cell culture medium

IM21.7¢c-LNPs encapsulating a reporter mRNA (e.g., GFP or luciferase)

96-well plates

Assay-specific reagents (e.g., luciferase assay substrate, flow cytometer)
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency
at the time of transfection.[11] Incubate overnight.

e LNP Treatment:

o Dilute the IM21.7c-LNPs in complete cell culture medium to the desired final MRNA
concentration.
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o Remove the old medium from the cells and replace it with the LNP-containing medium.

 Incubation: Incubate the cells for 24-48 hours to allow for mRNA delivery and protein
expression.

e Analysis:

o For luciferase: Lyse the cells and measure luminescence using a plate reader after adding
the luciferase substrate.

o For GFP: Analyze GFP expression using fluorescence microscopy or quantify the
percentage of GFP-positive cells by flow cytometry.

In Vivo Biodistribution Study in Mice

This protocol describes a method to evaluate the biodistribution of IM21.7c-LNPs in a murine
model.

Materials:

IM21.7c-LNPs encapsulating a reporter mRNA (e.g., luciferase)
o Laboratory mice (e.g., BALB/c)

e Anesthetic

 Invivo imaging system (IVIS) or similar device

e Luciferin substrate

¢ Tissue homogenization equipment

 Luciferase assay reagents

Procedure:

e Animal Dosing: Administer the IM21.7c-LNPs to mice via the desired route (e.g., intravenous
injection).
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« In Vivo Imaging (Optional): At various time points post-injection, anesthetize the mice and
inject the luciferin substrate. Image the bioluminescence using an IVIS to visualize the
location of protein expression in real-time.

e Ex Vivo Analysis:

o At the study endpoint, euthanize the mice and perfuse with saline to remove blood from
the organs.

o Dissect the organs of interest (e.g., liver, lungs, spleen, heart, kidneys).
o Homogenize each organ in a suitable lysis buffer.

o Perform a luciferase assay on the tissue homogenates to quantify protein expression in
each organ.[12]

o Normalize the luciferase activity to the total protein content of the tissue homogenate.

Cytotoxicity Assay

This protocol provides a method for assessing the potential cytotoxicity of IM21.7¢c-LNPs on
cultured cells.

Materials:

Cells of interest

IM21.7c-LNPs

96-well plates

Cell viability assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)

Plate reader or fluorescence microscope

Procedure:

o Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
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o Treatment: Expose the cells to a range of concentrations of IM21.7c-LNPs for a defined
period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known
cytotoxic agent as a positive control.

 Viability Assessment:

o MTT/MTS Assay: Add the reagent to the wells and incubate as per the manufacturer's
instructions. Measure the absorbance at the appropriate wavelength to determine the
metabolic activity of the cells, which correlates with viability.[13][14]

o Live/Dead Staining: Stain the cells with fluorescent dyes that differentiate between live and
dead cells. Image the plate using a fluorescence microscope and quantify the percentage
of viable cells.

o Data Analysis: Calculate the cell viability for each LNP concentration relative to the untreated
control. The IC50 value (the concentration at which 50% of cells are non-viable) can be
determined.

Mechanisms and Workflows

Visualizing the proposed mechanisms of action and experimental workflows can aid in
understanding the utility of IM21.7c.

Proposed Mechanism of mRNA Delivery and Endosomal
Escape

The delivery of mRNA to the cytoplasm by cationic LNPs is a multi-step process. The positively
charged surface of the IM21.7¢c-LNP is thought to facilitate interaction with the negatively
charged cell membrane, leading to cellular uptake via endocytosis. Once inside the endosome,
the cationic lipids are believed to interact with anionic lipids in the endosomal membrane,
leading to membrane destabilization and the release of the mRNA into the cytoplasm.[15][16]
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Caption: Proposed pathway of IM21.7c-LNP mediated mRNA delivery.

Experimental Workflow for Evaluating IM21.7c LNPs

A systematic workflow is essential for the comprehensive evaluation of novel LNP formulations.
This involves initial formulation and characterization, followed by in vitro and in vivo testing.
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Caption: A typical experimental workflow for the evaluation of IM21.7c LNPs.

Logical Relationship of LNP Components

The components of an LNP formulation are chosen for their specific functions, which are
logically interconnected to achieve successful mMRNA delivery.
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Caption: Functional relationships of the core components in an IM21.7c LNP.

Conclusion

IM21.7c represents a significant advancement in the field of cationic lipids for non-viral mMRNA
delivery. Its unique imidazolium-based structure offers the potential for a distinct biodistribution
profile, with enhanced delivery to the lungs and spleen.[2][5][9] This technical guide has
provided a comprehensive overview of IM21.7c, including quantitative data, detailed
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experimental protocols, and visualizations of key processes. The information presented herein
is intended to serve as a valuable resource for researchers and drug development
professionals working to advance the next generation of mMRNA therapeutics. Further research
and optimization of IM21.7c-based LNP formulations will undoubtedly continue to expand the
therapeutic possibilities of mMRNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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